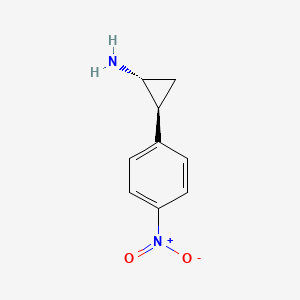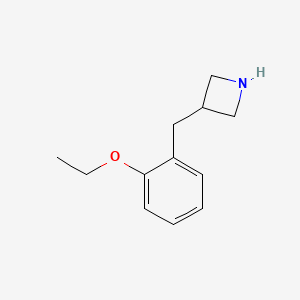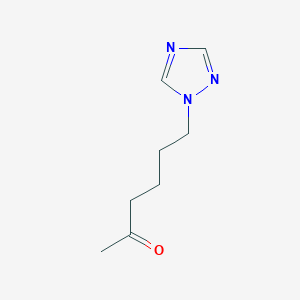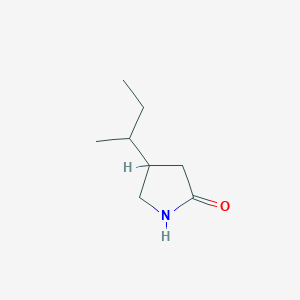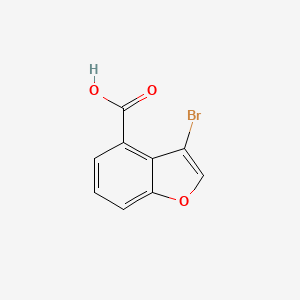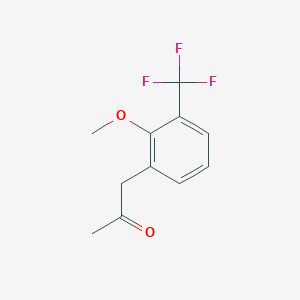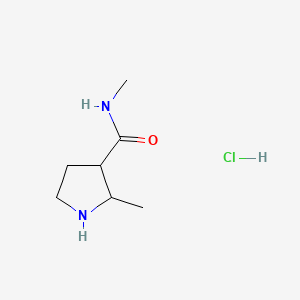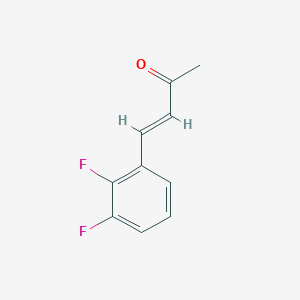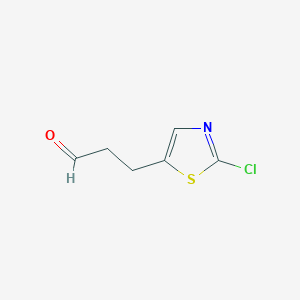
5,6-dichloro-N-(4-phenylbutan-2-yl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-dichloro-N-(4-phenylbutan-2-yl)pyridine-3-carboxamide: is a chemical compound with the molecular formula C16H16Cl2N2O. It is characterized by the presence of a pyridine ring substituted with chlorine atoms at the 5 and 6 positions, and a carboxamide group at the 3 position. The compound also features a phenylbutan-2-yl group attached to the nitrogen atom of the carboxamide group .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dichloro-N-(4-phenylbutan-2-yl)pyridine-3-carboxamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Chlorination: The pyridine ring is then chlorinated at the 5 and 6 positions using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Carboxamide Formation: The carboxamide group is introduced by reacting the chlorinated pyridine with an appropriate amine, such as 4-phenylbutan-2-amine, under suitable conditions.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylbutan-2-yl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the phenylbutan-2-yl group.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine:
Drug Development:
Industry:
Mechanism of Action
The mechanism of action of 5,6-dichloro-N-(4-phenylbutan-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity. Alternatively, it may interact with receptors on the cell surface, modulating signal transduction pathways .
Comparison with Similar Compounds
- 5,6-dichloro-N-cyclopentylpyridine-3-carboxamide
- 6-chloro-N-(3-chlorophenyl)pyridine-3-carboxamide
- 3,6-dichloro-N-phenyl-1-benzothiophene-2-carboxamide
Comparison:
- Structural Differences: The primary differences lie in the substituents attached to the pyridine ring and the carboxamide group.
- Unique Properties: 5,6-dichloro-N-(4-phenylbutan-2-yl)pyridine-3-carboxamide is unique due to the presence of the phenylbutan-2-yl group, which imparts specific chemical and biological properties .
Properties
CAS No. |
854354-73-7 |
|---|---|
Molecular Formula |
C16H16Cl2N2O |
Molecular Weight |
323.2 g/mol |
IUPAC Name |
5,6-dichloro-N-(4-phenylbutan-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C16H16Cl2N2O/c1-11(7-8-12-5-3-2-4-6-12)20-16(21)13-9-14(17)15(18)19-10-13/h2-6,9-11H,7-8H2,1H3,(H,20,21) |
InChI Key |
JWEGIWPDAKYNAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CC(=C(N=C2)Cl)Cl |
solubility |
5.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


